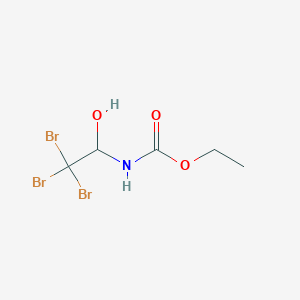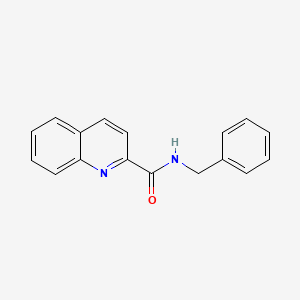
N-benzylquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylquinoline-2-carboxamide is a compound belonging to the quinoline family, which is known for its diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylquinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with benzylamine. This reaction can be catalyzed by various agents, including coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Additionally, green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, can be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-benzylquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: N-benzylquinoline-2-amine.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-benzylquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes like cyclooxygenase (COX) and topoisomerase, which are involved in inflammation and cancer cell proliferation, respectively . The compound can also induce apoptosis in cancer cells by triggering pathways such as the mitochondrial apoptotic pathway .
Comparación Con Compuestos Similares
N-benzylquinoline-2-carboxamide can be compared with other quinoline derivatives such as:
- N-phenylquinoline-2-carboxamide
- N-benzylquinoxaline-2-carboxamide
- N-cyclohexylquinoline-2-carboxamide
These compounds share similar structural features but differ in their pharmacological activities and specific applications. For example, N-benzylquinoxaline-2-carboxamide has shown significant antimycobacterial activity, while N-cyclohexylquinoline-2-carboxamide has demonstrated higher activity against certain mycobacterial species .
Propiedades
Número CAS |
6019-43-8 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
N-benzylquinoline-2-carboxamide |
InChI |
InChI=1S/C17H14N2O/c20-17(18-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19-16/h1-11H,12H2,(H,18,20) |
Clave InChI |
NCPJAGWUFAKUJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3C=C2 |
Solubilidad |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


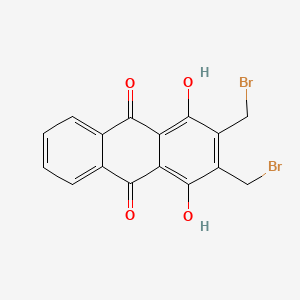
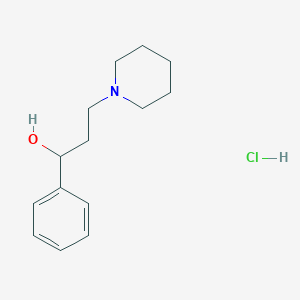

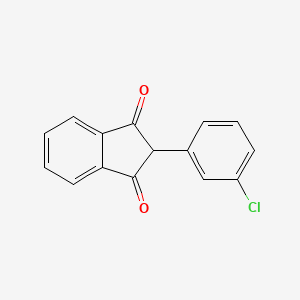
![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
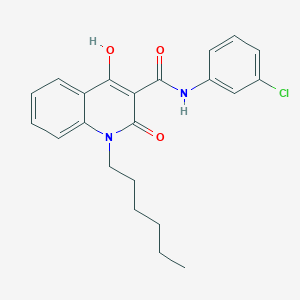
![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)
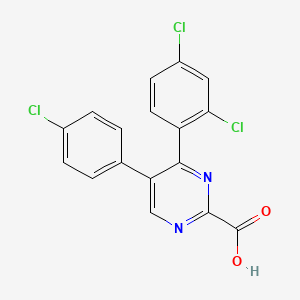
![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)

![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B11998554.png)
